

Synthesis of Lactose Octaacetate: A Detailed Application Note and Protocol

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Compound of Interest		
Compound Name:	Lactose octaacetate	
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Abstract

This application note provides a comprehensive overview and detailed protocols for the synthesis of **lactose octaacetate**, a fully acetylated derivative of lactose. **Lactose octaacetate** serves as a crucial intermediate in the synthesis of various biologically active molecules and finds applications in drug delivery and materials science. This document outlines the chemical principles, experimental procedures, and characterization of **lactose octaacetate** synthesized from lactose and acetic anhydride. The protocols provided herein are designed to be reproducible and scalable for research and development purposes.

Introduction

Lactose, a disaccharide readily available from the dairy industry, can be chemically modified to produce value-added derivatives.[1] The acetylation of lactose to form **lactose octaacetate** is a fundamental transformation in carbohydrate chemistry.[1] This peracetylated form of lactose is a versatile building block for the synthesis of more complex oligosaccharides and glycoconjugates.[2] Furthermore, **lactose octaacetate** itself has garnered interest for its potential applications as a biodegradable surfactant, and for its antimicrobial and antiviral properties.[3][4] In the pharmaceutical industry, derivatives of lactose are explored as excipients in drug formulations to enhance stability and bioavailability.[5][6] This document details the synthesis of **lactose octaacetate** via the reaction of lactose with acetic anhydride, providing protocols for both conventional heating and microwave-assisted methods.



Chemical Reaction

The synthesis of **lactose octaacetate** involves the esterification of all eight hydroxyl groups of lactose with acetyl groups from acetic anhydride. A catalyst, typically anhydrous sodium acetate or iodine, is used to facilitate the reaction.

Reaction Scheme:

C₁₂H₂₂O₁₁ (Lactose) + 8 (CH₃CO)₂O (Acetic Anhydride) → C₂₈H₃₈O₁₉ (**Lactose Octaacetate**) + 8 CH₃COOH (Acetic Acid)

Experimental Protocols

Two common methods for the synthesis of **lactose octaacetate** are presented below: a conventional heating method and a microwave-assisted method. The microwave-assisted synthesis offers a "green" chemistry approach with significantly reduced reaction times.[1]

Protocol 1: Conventional Synthesis using Sodium Acetate

This protocol is a classic and reliable method for the acetylation of lactose.

Materials:

- D-(+)-Lactose monohydrate
- · Acetic anhydride
- Anhydrous sodium acetate
- Distilled water
- Ice
- Ethanol (95%)

Equipment:



- · Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Beaker
- Büchner funnel and filter flask
- Vacuum source
- Crystallization dish

Procedure:

- In a round-bottom flask, combine anhydrous D-lactose (0.1 mole), acetic anhydride (0.8 mole), and anhydrous sodium acetate (0.36 g).[7]
- Heat the mixture to 100°C for 2 hours with continuous stirring.[7]
- After the reaction is complete, carefully pour the hot reaction mixture into a beaker containing a mixture of ice and distilled water (e.g., 200 cm³ of water with ice cubes).[1][3]
- Stir the mixture vigorously to precipitate the **lactose octaacetate** as a white solid.
- Allow the mixture to stand at 4°C for 12 hours to ensure complete precipitation.[1][3]
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the crude product thoroughly with cold distilled water to remove any unreacted acetic anhydride and acetic acid.[1][3]
- Purify the crude **lactose octaacetate** by recrystallization from 95% ethanol.[3]
- Dry the purified product in a vacuum oven to a constant weight.[3]



Materials:

Protocol 2: Microwave-Assisted Synthesis using Sodium Acetate

This method provides a rapid and efficient alternative to conventional heating.

D-(+)-Lactose monohydrate			
Acetic anhydride			
Anhydrous sodium acetate			
Distilled water			
• Ice			
• Ethanol (95%)			
Equipment:			
Microwave reactor			
Round-bottom flask suitable for microwave synthesis			
• Beaker			
Büchner funnel and filter flask			
Vacuum source			
Crystallization dish			
Procedure:			
• In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm ³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate.[1][3]			



- Place the flask in a microwave reactor and irradiate at 700 W. Reaction times can be varied (e.g., 10, 15, 20, and 30 minutes) to optimize the yield.[1] A reaction time of 10 minutes has been reported to be effective.[3]
- After irradiation, pour the sample into 200 cm³ of distilled water with ice cubes and stir.[1][3]
- Let the mixture stand at 4°C for 12 hours to allow for the precipitation of **lactose octaacetate** as a white solid.[1][3]
- Filter the precipitate under vacuum and wash it with distilled water.[1][3]
- Further purify the product by recrystallization from 95% ethanol.[3]
- Dry the final product in a vacuum oven to a constant weight.[3]

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the synthesis of **lactose octaacetate** under different conditions.

Parameter	Conventional Method	Microwave- Assisted Method	Reference(s)
Catalyst	Sodium Acetate	Sodium Acetate	[1],[7]
Reaction Time	2 hours	10 - 30 minutes	[1],[7]
Yield	~85%	85-90%	[1],[7]
Melting Point	Not specified	89-91.5°C	[1]
Degree of Substitution (DS)	Not specified	3.2-3.7	[1]

Characterization

The synthesized **lactose octaacetate** can be characterized using various analytical techniques:



- Melting Point: The melting point of the purified product can be determined using a standard melting point apparatus. The reported melting point for lactose octaacetate is in the range of 89-91.5°C.[1]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of acetyl groups. The spectrum should show characteristic ester carbonyl (C=O) stretching bands.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are
 powerful tools for confirming the structure and purity of lactose octaacetate. The spectra will
 show characteristic signals for the acetyl protons and the sugar backbone.
- Degree of Substitution (DS): The degree of acetylation can be determined by titrimetric methods. This involves saponifying the acetyl groups with a known amount of base and then back-titrating the excess base.[1]

Applications in Research and Drug Development

Lactose octaacetate is more than just a protected form of lactose. Its unique properties make it a valuable compound in various fields:

- Synthetic Intermediate: It is a key starting material for the synthesis of glycosyl azides and other complex carbohydrates, which are important in medicinal chemistry and glycobiology.
 [1]
- Drug Delivery: As a lipophilic derivative of a biocompatible sugar, it holds potential for use in drug delivery systems, potentially improving the solubility and bioavailability of certain drugs.

 [5]
- Biomedical Applications: Studies have shown that lactose octaacetate exhibits antimicrobial and antiviral activities, suggesting its potential use in pharmaceutical and cosmetic preparations.[1][4]

Experimental Workflow and Logic Diagrams

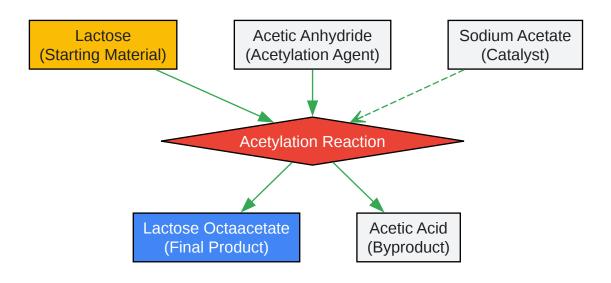
To visualize the experimental process and the relationships between the components, the following diagrams are provided in the DOT language.





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Caption: Experimental workflow for the synthesis of **lactose octaacetate**.



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Caption: Logical relationship of reactants and products.

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